molecular formula C9H8F3NO2 B13521888 3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid

3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B13521888
M. Wt: 219.16 g/mol
InChI Key: ZKDHMEUKYIYRFY-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H8F3NO2 This compound features a benzene ring substituted with an amino group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-5-(trifluoromethyl)benzoic acid to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize costs.

Types of Reactions:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: Iron powder in hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: 3-Nitro-2-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: this compound.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid is utilized in several research domains:

    Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the trifluoromethyl group’s properties.

Mechanism of Action

The compound’s effects are primarily due to its functional groups. The amino group can participate in hydrogen bonding and act as a nucleophile in various reactions. The trifluoromethyl group, being highly electronegative, influences the electron density of the benzene ring, affecting the compound’s reactivity and interaction with biological targets. These interactions can modulate enzyme activity, receptor binding, and other molecular pathways.

Comparison with Similar Compounds

    3-Amino-5-(trifluoromethyl)benzoic acid: Lacks the methyl group, leading to different reactivity and applications.

    2-Amino-5-methylbenzoic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activities.

    3-Amino-2-methylbenzoic acid:

Uniqueness: 3-Amino-2-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combined presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique chemical properties and potential applications

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

3-amino-2-methyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H8F3NO2/c1-4-6(8(14)15)2-5(3-7(4)13)9(10,11)12/h2-3H,13H2,1H3,(H,14,15)

InChI Key

ZKDHMEUKYIYRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)C(F)(F)F)C(=O)O

Origin of Product

United States

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